molecular formula C13H19NO B13576575 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol

3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol

Cat. No.: B13576575
M. Wt: 205.30 g/mol
InChI Key: HRDZDEREKLJUOL-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a cyclobutane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(propan-2-yl)phenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, purification through crystallization, and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol: A similar amino alcohol with a phenyl group and a hydroxyl group.

    3-Amino-1-propanol: A simpler amino alcohol with a straight-chain structure.

    3-(2-Bromo-phenyl)-propan-1-ol: A brominated derivative with different reactivity.

Uniqueness

3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-amino-3-(2-propan-2-ylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO/c1-9(2)11-5-3-4-6-12(11)13(14)7-10(15)8-13/h3-6,9-10,15H,7-8,14H2,1-2H3

InChI Key

HRDZDEREKLJUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CC(C2)O)N

Origin of Product

United States

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